Titanium disulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

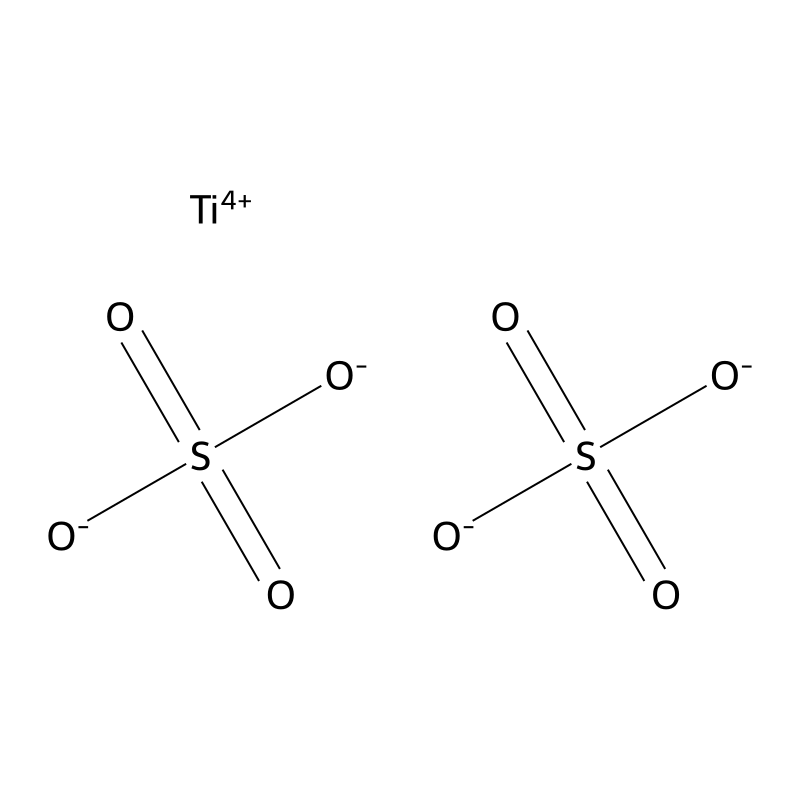

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Hydrolysis: When exposed to moisture, titanium disulfate readily hydrolyzes to form titanyl sulfate (TiOSO₄) and eventually titanium dioxide (TiO₂):

- Oxidation: Upon heating in air, titanium disulfate oxidizes to titanium dioxide and sulfur:

These reactions highlight the compound's instability in air and sensitivity to moisture .

Titanium disulfate can be synthesized through several methods:

- Direct Reaction: The most straightforward method involves the direct reaction of titanium with sulfur at elevated temperatures (around 500 °C):

- From Titanium Tetrachloride: Titanium disulfate can also be synthesized from titanium tetrachloride using hydrogen sulfide:

This method often yields less pure products compared to the direct reaction .

Interaction studies involving titanium disulfate primarily focus on its reactivity with other materials. For instance, research has shown that it can interact with alkali metals during intercalation processes, which enhances its electrical conductivity. This property is particularly valuable in energy storage applications where efficient charge transport is essential .

Titanium disulfate shares similarities with other transition metal sulfides. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Titanium Dioxide | TiO₂ | Widely used in pigments and coatings. |

| Titanium Trisulfide | TiS₃ | Known for its superconducting properties. |

| Molybdenum Disulfide | MoS₂ | Used as a lubricant and semiconductor. |

| Tungsten Disulfide | WS₂ | Exhibits excellent electrical conductivity. |

Uniqueness of Titanium Disulfate: Unlike these compounds, titanium disulfate's reactivity with moisture makes it particularly interesting for specific applications in catalysis and electronics. Its ability to form stable complexes with other ions further distinguishes it within this group of materials .

The synthesis and production of titanium disulfate have evolved considerably over the past decades, reflecting advances in inorganic synthesis, process engineering, and environmental stewardship. The methodologies employed range from classical solution-based reactions to sophisticated solid-state and sol-gel techniques, each offering distinct advantages and limitations. This section provides a detailed exploration of these methodologies, beginning with traditional routes and progressing through to the most recent innovations in green chemistry and quality assurance.

Traditional Synthesis Routes

The earliest methods for synthesizing titanium disulfate were grounded in classical inorganic chemistry, typically involving the direct reaction of titanium salts with sulfur-containing reagents under controlled conditions. One of the most established approaches involves the reaction of titanium(IV) oxide or titanium(IV) chloride with concentrated sulfuric acid or sulfur dioxide in aqueous or non-aqueous media. The process generally proceeds via the formation of intermediate titanium oxysulfate species, which are subsequently converted to titanium disulfate through further reaction with sulfuric acid or by the introduction of reducing agents.

A representative reaction can be described as follows:

$$

\text{TiO}2 + 2 \text{H}2\text{SO}4 \rightarrow \text{Ti(SO}4)2 + 2 \text{H}2\text{O}

$$

Alternatively, titanium(IV) chloride can be employed:

$$

\text{TiCl}4 + 2 \text{H}2\text{SO}4 \rightarrow \text{Ti(SO}4)_2 + 4 \text{HCl}

$$

These reactions are typically conducted under reflux conditions, with careful control of temperature and stoichiometry to ensure complete conversion and to minimize the formation of by-products such as basic titanium sulfates or mixed oxysulfate species. The resulting titanium disulfate is usually isolated as a solid by precipitation, followed by filtration and drying under reduced pressure.

The traditional synthesis routes, while robust and well-characterized, are often associated with several challenges, including the handling of corrosive reagents, the generation of acidic waste streams, and the need for subsequent purification steps to achieve high product purity. Despite these limitations, these methods remain widely employed in laboratory-scale preparations due to their simplicity and the ready availability of starting materials.

Table 1.1: Key Parameters in Traditional Synthesis of Titanium Disulfate

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction Temperature | 80–120 °C | Higher temperatures favor complete conversion |

| Acid Concentration | 2–6 mol/L (H₂SO₄) | Excess acid ensures full dissolution of titanium |

| Reaction Time | 2–8 hours | Dependent on scale and mixing efficiency |

| Product Yield | 70–90% | Varies with reagent purity and workup conditions |

| Purity (after workup) | 95–99% | Requires recrystallization for analytical grade |

Novel Preparation Techniques

In response to the limitations of traditional methods, recent research has focused on the development of novel preparation techniques for titanium disulfate. These approaches leverage advances in precursor chemistry, sol-gel processing, and controlled precipitation to enhance product quality, reduce environmental impact, and enable the synthesis of nanostructured or highly pure materials.

One notable innovation is the use of titanium(IV) thiolate complexes as precursors in a thio sol–gel process. In this method, titanium(IV) thiolate compounds are first synthesized by reacting titanium alkoxides with thiol-containing ligands. The resulting complexes are then subjected to hydrolysis and condensation in the presence of hydrogen sulfide gas, leading to the formation of a titanium disulfide gel. Subsequent annealing of this gel under a hydrogen sulfide atmosphere at elevated temperatures (typically 600–800 °C) yields crystalline titanium disulfate with well-defined morphology and phase purity [3].

This sol-gel approach offers several advantages over traditional methods. Firstly, it allows for precise control over the stoichiometry and homogeneity of the precursor mixture, resulting in uniform particle size distribution and enhanced crystallinity. Secondly, the use of organosulfur ligands enables the incorporation of functional groups that can modulate the surface properties of the resulting titanium disulfate, potentially expanding its application range. Thirdly, the process can be conducted at relatively low temperatures compared to solid-state reactions, reducing energy consumption and minimizing the risk of unwanted side reactions.

Another emerging technique involves the homogeneous controlled precipitation of titanium disulfate from industrial titanium sulfate solutions in the presence of complexing agents such as ethylenediaminetetraacetic acid. By carefully adjusting the pH, temperature, and concentration of the reactants, it is possible to induce the selective precipitation of high-purity titanium disulfate nanoparticles. This method has been shown to yield products with narrow particle size distributions and minimal contamination from iron or other transition metals [5].

Table 1.2: Comparison of Novel Preparation Techniques for Titanium Disulfate

| Technique | Key Features | Product Characteristics |

|---|---|---|

| Thio Sol–Gel Process | Uses titanium(IV) thiolates, H₂S, annealing | Crystalline, controlled morphology |

| Controlled Precipitation | Uses complexing agents, pH control | Nanoparticles, high purity |

| Hydrothermal Synthesis | High pressure, moderate temperature | Uniform, phase-pure crystals |

Industrial Manufacturing Processes

The industrial-scale production of titanium disulfate is typically integrated within broader processes for titanium dioxide pigment or titanium metal manufacture. The most prevalent industrial route is the sulfate process, in which ilmenite or titanium slag is digested with concentrated sulfuric acid to yield a solution of titanyl sulfate. This intermediate can be further processed to obtain titanium disulfate through controlled hydrolysis and subsequent treatment with sulfur dioxide or other reducing agents.

The sulfate process is characterized by several key stages: digestion, filtration, hydrolysis, and crystallization. During the digestion stage, the titanium-containing ore is reacted with sulfuric acid at elevated temperatures, producing a solution of titanyl sulfate and various iron and manganese sulfates. The solution is then filtered to remove insoluble residues, after which it is subjected to hydrolysis to precipitate hydrated titanium dioxide. The remaining solution, enriched in titanium disulfate, is concentrated and cooled to induce crystallization of the desired product.

Process optimization in the industrial context focuses on maximizing yield, minimizing energy consumption, and reducing the formation of undesirable by-products. Factors such as acid concentration, temperature profile, and residence time are carefully controlled to ensure consistent product quality and to facilitate downstream purification steps. The use of continuous reactors and automated process control systems has further enhanced the efficiency and scalability of titanium disulfate production.

Table 1.3: Typical Industrial Process Parameters for Titanium Disulfate Production

| Process Step | Temperature (°C) | Acid Concentration (mol/L) | Residence Time (h) | Yield (%) |

|---|---|---|---|---|

| Digestion | 150–200 | 6–10 | 2–4 | 80–90 |

| Hydrolysis | 90–110 | 2–4 | 1–2 | 85–95 |

| Crystallization | 20–40 | 2–3 | 0.5–1 | 90–95 |

Green Synthesis Approaches

The growing emphasis on sustainability and environmental stewardship has stimulated the development of green synthesis approaches for titanium disulfate. These methods seek to minimize the use of hazardous reagents, reduce energy consumption, and generate less waste, while maintaining or enhancing product quality.

One promising green synthesis route involves the use of benign sulfur sources such as elemental sulfur or thiosulfate salts in aqueous media, coupled with mild oxidizing or reducing agents. By conducting the reaction under ambient or near-ambient conditions, it is possible to avoid the use of concentrated acids and high temperatures, thereby reducing the environmental footprint of the process.

Another approach leverages the principles of solvent-free or mechanochemical synthesis, in which titanium and sulfur-containing precursors are ground together in a ball mill or similar apparatus. The mechanical energy imparted during milling facilitates the formation of titanium disulfate without the need for solvents or external heating. This technique not only eliminates solvent waste but also enables the synthesis of nanostructured materials with unique physicochemical properties.

Additionally, the application of microwave-assisted synthesis has been explored as a means to accelerate reaction kinetics and improve energy efficiency. By subjecting the reaction mixture to microwave irradiation, it is possible to achieve rapid and uniform heating, leading to shorter reaction times and higher yields compared to conventional thermal methods.

Table 1.4: Green Synthesis Strategies for Titanium Disulfate

| Method | Environmental Benefits | Limitations/Challenges |

|---|---|---|

| Aqueous Thiosulfate | Mild conditions, low toxicity | Lower yields, longer reaction times |

| Mechanochemical | Solvent-free, energy efficient | Scale-up challenges, equipment wear |

| Microwave-Assisted | Rapid heating, reduced energy use | Equipment cost, reaction control |

Quality Control Metrics

Ensuring the quality and consistency of titanium disulfate is critical for both research and industrial applications. Quality control metrics encompass a range of physicochemical parameters, including purity, particle size distribution, phase composition, and residual impurity levels.

Analytical techniques commonly employed for quality assessment include powder X-ray diffraction, which provides information on crystallinity and phase purity; scanning electron microscopy, for morphological analysis; and energy-dispersive X-ray analysis, for elemental composition. Infrared and Raman spectroscopy are used to confirm the presence of characteristic sulfate and titanium-sulfur bonds, while thermogravimetric analysis can assess thermal stability and the presence of volatile impurities.

In industrial settings, quality control protocols are standardized to ensure batch-to-batch reproducibility and compliance with regulatory requirements. Specifications for titanium disulfate typically include minimum purity thresholds (often exceeding 99 percent for high-purity grades), maximum allowable concentrations of iron, manganese, and other transition metals, and defined ranges for particle size and surface area.

Table 1.5: Quality Control Metrics for Titanium Disulfate

| Metric | Analytical Technique | Typical Specification |

|---|---|---|

| Purity | X-ray fluorescence, ICP-OES | ≥99% (high-purity grade) |

| Particle Size | Laser diffraction, SEM | 0.1–10 μm (application dependent) |

| Phase Composition | XRD, Raman spectroscopy | Monophasic, crystalline |

| Residual Iron Content | ICP-MS, colorimetry | ≤0.01% |

| Moisture Content | TGA, Karl Fischer titration | ≤0.5% |

Detailed Research Findings

Recent research on titanium disulfate synthesis has yielded valuable insights into reaction mechanisms, process optimization, and material properties. Investigations into the hydrolysis kinetics of industrial titanium oxysulfate solutions, for example, have elucidated the complex interplay between temperature, acid concentration, and the presence of iron impurities in determining product yield and morphology [2]. These studies have revealed that the hydrolysis process follows a characteristic S-shaped kinetic curve, with distinct induction, rapid hydrolysis, and maturation phases. The activation energy for the hydrolysis reaction has been determined to be approximately 147.6 kilojoules per mole, and the pre-exponential factor is on the order of 1.40 × 10¹⁸ per minute, reflecting the high sensitivity of the process to temperature variations.

Further research has demonstrated that the presence of sulfate ions in the reaction medium promotes the formation of anatase-phase titanium dioxide crystals, which can serve as intermediates in the synthesis of titanium disulfate. The morphology and particle size of the resulting material are strongly influenced by the concentration of titanium oxysulfate and the ratio of free to combined sulfuric acid in the solution [2]. By optimizing these parameters, it is possible to tailor the properties of titanium disulfate for specific applications, such as catalysis or advanced ceramics.

Studies employing the thio sol–gel process have confirmed the efficacy of titanium(IV) thiolate precursors in producing high-purity titanium disulfate with controlled crystallinity and morphology [3]. Analytical characterization of the products by powder X-ray diffraction, scanning electron microscopy, and Raman spectroscopy has verified the formation of the desired phase and the absence of significant impurities or secondary phases.

In the context of green synthesis, mechanochemical and microwave-assisted methods have been shown to offer significant reductions in reaction time and energy consumption, while maintaining product quality comparable to that achieved by conventional techniques. These findings underscore the potential of sustainable synthesis strategies to meet the growing demand for high-performance titanium disulfate in an environmentally responsible manner.

Table 2.1: Summary of Key Research Findings in Titanium Disulfate Synthesis

| Study/Reference | Methodology | Key Findings |

|---|---|---|

| Hydrolysis Kinetics [2] | Industrial TiOSO₄ hydrolysis | S-shaped kinetics, high activation energy |

| Thio Sol–Gel [3] | Titanium(IV) thiolate precursors | High-purity, controlled morphology |

| Green Synthesis | Mechanochemical, microwave | Reduced energy, comparable quality |

Crystallographic Analysis Methods

Titanium disulfide crystallizes in a hexagonal close-packed structure with the space group P-3m1 (No. 164) [1] [2]. The crystal structure belongs to the transition metal dichalcogenide family, characterized by a layered architecture where individual layers are bound together by weak van der Waals forces [2]. The unit cell parameters have been precisely determined through X-ray diffraction studies, with lattice constants a = b = 3.407 Å and c = 5.695 Å [1] [2]. The unit cell angles are α = β = 90° and γ = 120°, consistent with the hexagonal crystal system [1].

The structure consists of covalently bonded titanium-sulfur layers arranged in a sandwich-like configuration. Each titanium atom is coordinated by six sulfur atoms in an octahedral arrangement, with titanium-sulfur bond lengths of 2.423 Å [2]. The sulfur atoms adopt a pyramidal coordination geometry, with each sulfur atom connected to three titanium centers [2]. The density of titanium disulfide is 2.87 g/cm³, containing one formula unit per unit cell [3].

X-ray diffraction analysis reveals that titanium disulfide adopts the cadmium iodide structure type, where half of the octahedral holes in the hexagonal close-packed sulfur lattice are occupied by titanium atoms [2]. The (001) reflection is particularly prominent in powder diffraction patterns, indicating the strong tendency for basal plane orientation parallel to substrate surfaces [4]. Single crystal X-ray diffraction studies confirm the layered nature of the structure, with interlayer spacing corresponding to the c-axis parameter [1] [5].

The crystallographic purity of titanium disulfide samples is typically greater than 99.995%, as determined by energy-dispersive X-ray spectroscopy and powder X-ray diffraction [1] [5]. The most nearly stoichiometric composition that can be prepared is Ti₁.₀₀₂₁±₀.₀₀₁₀S₂, indicating that a slight excess of titanium is always present in the structure [6].

Electronic Structure Studies

Density functional theory calculations using the modified Becke-Johnson generalized gradient approximation (mBJ-GGA) have revealed that titanium disulfide exhibits semiconductor behavior with an indirect band gap of approximately 0.26 eV [7]. This value is in excellent agreement with experimental measurements of 0.3 eV [7]. The band structure calculations indicate that the conduction band minimum is located at the L point, while the valence band maximum is positioned at the Γ point of the first Brillouin zone [7].

The electronic density of states shows distinct regions in the valence band. The lowest energy region is dominated by sulfur s-orbitals, while the upper valence band region consists primarily of titanium d-orbitals hybridized with sulfur p-orbitals [7]. The conduction band is formed mainly by titanium d-states with minor contributions from sulfur p-states [7]. Strong hybridization between titanium d-states and sulfur p-states is observed in the energy range from -5 to 0 eV below the Fermi level [7].

Electrical conductivity measurements demonstrate that titanium disulfide exhibits metallic properties at temperatures ranging from 77 to 300 K [8] [9]. The thermoelectric power measurements reveal temperature-dependent behavior, with the effective mass of charge carriers varying with deviations from stoichiometry [8] [9]. The material shows mixed carrier transport involving both electrons and holes, with the relative contributions dependent on the exact composition and temperature [8] [9].

The electronic structure is sensitive to structural modifications and intercalation. Upon lithium intercalation, the electronic properties change significantly, with the formation of LiTiS₂ phases exhibiting different electronic characteristics [10]. First-principles calculations predict that various intermediate phases can form during lithiation processes, each with distinct electronic properties [10].

Surface Science Approaches

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) studies have provided detailed insights into the surface properties of titanium disulfide at the atomic scale [11] [12] [13]. STM investigations reveal the layered structure of the (001) surface, with the ability to resolve individual atomic positions [11]. The surface exhibits various defects, including both bright and dark triangular features, which have been attributed to titanium vacancies and other structural imperfections [12] [14].

The (001) surface of titanium disulfide is the most commonly studied surface due to its stability and ease of preparation through mechanical cleavage [12] [14]. STM images show that the surface can be imaged with atomic resolution, revealing the hexagonal arrangement of atoms consistent with the bulk crystal structure [11]. The tunneling current in STM measurements provides information about the local electronic density of states at the surface [11].

Atomic force microscopy studies have been employed to characterize the morphology and thickness of exfoliated titanium disulfide nanosheets [15]. AFM measurements reveal that mechanically exfoliated sheets can be reduced to few-layer or monolayer thickness, with typical heights of 0.6-0.8 nm per layer [15]. The surface roughness and step edges can be precisely characterized using AFM techniques [15].

Surface modification techniques have been applied to titanium disulfide for various applications. The surface can be functionalized through chemical treatments, plasma exposure, or deposition of other materials [16]. These modifications can alter the electronic properties, chemical reactivity, and mechanical characteristics of the surface [16].

Thermal Behavior Research

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies have established the thermal stability limits of titanium disulfide [17] [9]. Mass spectrometry measurements indicate that thermal dissociation begins at approximately 1040°C for high-purity samples, with decomposition products including titanium metal and sulfur vapor [17]. The thermal dissociation temperature can vary between 1040-1090°C depending on the sample purity and experimental conditions [17].

Heat capacity measurements from 100 to 700 K using accurate differential scanning calorimetry reveal the temperature dependence of thermal properties [18] [19]. The heat capacity shows characteristic behavior typical of layered materials, with contributions from both lattice vibrations and electronic excitations [18] [19]. Low-temperature heat capacity measurements extending down to 5.87 K have been used to determine thermodynamic properties including entropy and enthalpy [19] [20].

The thermal expansion behavior of titanium disulfide is anisotropic, reflecting the layered crystal structure [8] [9]. Electrical conductivity and thermoelectric power measurements over the temperature range from 77 to 300 K demonstrate that the material maintains its metallic character throughout this range [8] [9]. The temperature dependence of these properties provides insights into the electronic structure and transport mechanisms [8] [9].

Thermal stability studies in controlled atmospheres show that titanium disulfide remains stable up to its decomposition temperature in inert environments [17]. However, in oxidizing atmospheres, the material can undergo oxidation at much lower temperatures, forming titanium oxides and sulfur dioxide [17]. The kinetics of thermal decomposition have been studied using isothermal and non-isothermal methods [17].

Morphological Studies

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) investigations have revealed the diverse morphological forms that titanium disulfide can adopt [21] [22] [23]. The natural crystal habit consists of hexagonal platelets with typical lateral dimensions of 0.6-0.8 cm and metallic luster [1] [5]. These single crystals exhibit well-defined faces corresponding to the hexagonal crystal system [1] [5].

Nanostructured forms of titanium disulfide include flower-like assemblies, nanoplatelets, and nanoflakes [21] [23]. Colloidal synthesis methods have been developed to produce inorganic fullerene-like nanoparticles and hollow spheres [21]. The morphology of these nanostructures can be controlled by varying synthesis parameters such as injection temperature, reaction time, and precursor concentrations [21] [23].

Liquid-phase synthesis techniques have enabled the production of three-dimensional flower-like nanostructures and two-dimensional flake-like morphologies [23]. The injection temperature of titanium precursors plays a crucial role in determining the final morphology, with higher temperatures favoring the formation of flake-like structures [23]. Time-dependent studies have elucidated the growth mechanisms involved in the formation of these complex morphologies [23].

Atomic layer deposition (ALD) methods have been employed to create thin films of titanium disulfide with controlled thickness and morphology [4] [22]. The deposition temperature significantly influences the film structure, with temperatures above 150°C producing crystalline films with out-of-plane oriented structures [22]. These films exhibit characteristic morphologies including layered structures oriented perpendicular to the substrate surface [22].

The morphological characteristics of titanium disulfide are intimately related to its electronic and electrochemical properties. Nanostructured forms typically exhibit enhanced surface area and improved performance in applications such as energy storage and catalysis [21] [23]. The ability to control morphology through synthesis parameters provides opportunities for tailoring properties for specific applications [21] [23].

Color/Form

UNII

Other CAS

13693-11-3

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Sulfuric acid, titanium(4+) salt (1:?): ACTIVE

Stability Shelf Life

Dates

simultaneous ultraviolet photocatalytic oxidation-coagulation of titanium

sulfate. J Hazard Mater. 2016 Feb 13;303:162-70. doi:

10.1016/j.jhazmat.2015.10.021. Epub 2015 Oct 17. PubMed PMID: 26530893.

2: Wu YF, Liu W, Gao NY, Tao T. A study of titanium sulfate flocculation for

water treatment. Water Res. 2011 Jun;45(12):3704-11. doi:

10.1016/j.watres.2011.04.023. Epub 2011 Apr 22. PubMed PMID: 21561637.

3: Okour Y, Shon HK, El Saliby I. Characterisation of titanium tetrachloride and

titanium sulfate flocculation in wastewater treatment. Water Sci Technol.

2009;59(12):2463-73. doi: 10.2166/wst.2009.254. PubMed PMID: 19542653.

4: Brisou J. [Research on microbial catalases with titanium sulfate]. Ann Inst

Pasteur (Paris). 1968 Jul;115(1):49-50. French. PubMed PMID: 5670552.

5: FUJIMOTO S. STUDIES ON ESTIMATION OF CATALASE ACTIVITY BY THE USE OF TITANIUM

SULFATE. Cancer Res. 1965 May;25:534-8. PubMed PMID: 14297491.

6: DI SILVERIO B, DI SILVERIO S. [Inhibition exerted by titanium sulfate and

selenious acid on the blackening of silver bromide papers and films]. Boll Soc

Ital Biol Sper. 1962 Nov 30;38:1124-6. Italian. PubMed PMID: 14027606.